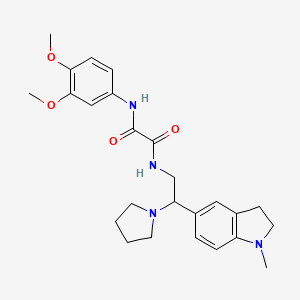
N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O4 and its molecular weight is 452.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its unique molecular structure suggests diverse biological activities, particularly in neurological and oncological contexts. This article reviews the existing literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential mechanisms of action.
- Molecular Formula : C25H32N4O5
- Molecular Weight : 468.5 g/mol
- CAS Number : 922015-22-3
The biological activity of this compound is hypothesized to involve interactions with neurotransmitter receptors and enzymes relevant to cognitive functions. The oxalamide functional group is known for its role in modulating biological processes, potentially affecting cholinergic pathways associated with memory and cognition.
In Vitro Studies
A series of experiments have demonstrated the compound's inhibitory effects on various enzymes related to neurodegenerative diseases:
- Cholinesterase Inhibition :
- The compound exhibited significant inhibition of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). The IC50 values indicated potent activity, suggesting its potential as a treatment for Alzheimer's disease.
- Table 1 summarizes the inhibitory activity against cholinesterases:
| Compound | hAChE IC50 (μM) | hBChE IC50 (μM) |
|---|---|---|
| N1-Oxalamide | 0.907 ± 0.011 | 1.413 ± 0.017 |
- Neuroprotective Effects :
- In models of oxidative stress induced by scopolamine, the compound reduced malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD), catalase, and glutathione (GSH), indicating antioxidant properties.
In Vivo Studies
In animal models, the compound has shown promise in improving cognitive functions:
- Behavioral Tests :
- Rats treated with this compound demonstrated improved memory retention in Morris water maze tests compared to control groups.
- Histopathological examinations revealed no significant neuronal damage, supporting its safety profile.
Structure-Activity Relationship (SAR)
The presence of the dimethoxyphenyl group and the indolin moiety are crucial for enhancing biological activity. Modifications to these groups can significantly alter the compound's efficacy:
- Compounds with electron-withdrawing groups (EWGs) at specific positions on the phenyl ring showed varied inhibition levels against cholinesterases.
Table 2 illustrates SAR findings:
| Modification | hAChE IC50 (μM) | hBChE IC50 (μM) |
|---|---|---|
| Unsubstituted Phenyl | 0.907 ± 0.011 | 1.413 ± 0.017 |
| EWG at Para Position | Moderate Activity | Poor Activity |
| EWG at Meta Position | Reduced Activity | Moderate Activity |
Case Studies
Recent studies have focused on the therapeutic potential of this compound in treating neurodegenerative diseases like Alzheimer's:
-
Alzheimer's Disease Models :
- A study highlighted that N1-Oxalamide significantly improved cognitive deficits in scopolamine-induced rats, correlating with biochemical markers indicating reduced oxidative stress.
-
Comparison with Existing Drugs :
- When compared to standard treatments like Donepezil, N1-Oxalamide demonstrated superior efficacy in enzyme inhibition and cognitive enhancement.
Propriétés
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-28-13-10-18-14-17(6-8-20(18)28)21(29-11-4-5-12-29)16-26-24(30)25(31)27-19-7-9-22(32-2)23(15-19)33-3/h6-9,14-15,21H,4-5,10-13,16H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSOQCHXLBJUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














